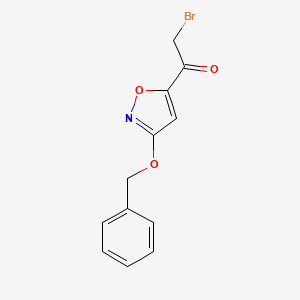

3-Benzyloxy-5-bromoacetylisoxazole

Vue d'ensemble

Description

3-Benzyloxy-5-bromoacetylisoxazole is a compound that falls within the broader class of isoxazole derivatives. Isoxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a reagent for the selective esterification of primary and secondary benzylic alcohols and phenols under Mitsunobu conditions . This suggests that similar azoisoxazole compounds could potentially be synthesized using related techniques. Additionally, the synthesis of 2,1-benzoisoxazole-containing 1,2,3-triazoles through copper-catalyzed domino reactions indicates the versatility of isoxazole synthesis methods . Moreover, the synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives demonstrates the possibility of introducing bromine atoms into the isoxazole ring, which is relevant to the synthesis of 3-Benzyloxy-5-bromoacetylisoxazole .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic and computational methods. For example, the crystal structure, FT-IR, and quantum mechanical studies have been used to characterize 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, providing insights into the molecular geometry and electronic properties . Similarly, computational studies, including Hartree–Fock (HF) and density functional theory (DFT), can be applied to analyze the molecular structure of 3-Benzyloxy-5-bromoacetylisoxazole.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions. The selective esterification of benzylic alcohols under Mitsunobu conditions and the synthesis of triazoles through domino reactions are examples of the chemical versatility of isoxazole compounds. These reactions can be used to modify the isoxazole core and introduce various functional groups, which may be applicable to the synthesis and modification of 3-Benzyloxy-5-bromoacetylisoxazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of bromine atoms in the structure can influence the compound's reactivity and physical properties, as seen in the synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives . Computational methods, such as DFT, can predict properties like molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects, which were investigated for 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole . These methods could also be used to predict the properties of 3-Benzyloxy-5-bromoacetylisoxazole.

Applications De Recherche Scientifique

Antimicrobial and Antitumor Activity

Benzoxazole derivatives, including structures similar to 3-Benzyloxy-5-bromoacetylisoxazole, have shown significant antimicrobial activities. For instance, a study on benzoxazole derivatives revealed their broad-spectrum activity against various microorganisms, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis, highlighting their potential as scaffolds for designing new drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016). Additionally, benzoxazole derivatives have shown promising antitumor activities, as demonstrated in their inhibitory effect on breast cancer cell lines (Shi et al., 1996).

Anti-Inflammatory and Analgesic Properties

Benzoxazole compounds have been identified as selective ligands for cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. These compounds demonstrated significant anti-inflammatory potency, comparable to clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) (Seth et al., 2014).

Anticoccidial and Antiprotozoal Effects

Certain benzoxazole derivatives, including those structurally related to 3-Benzyloxy-5-bromoacetylisoxazole, have been effective as anticoccidiostats, indicating their potential in treating parasitic infections in animals (Bochis et al., 1991). Furthermore, benzoxazole derivatives have demonstrated promising antiprotozoal activities, making them potential candidates for developing new antimicrobial and antiprotozoal agents (Abdelgawad et al., 2021).

Anticancer and Antiviral Potential

Some benzoxazole derivatives have been synthesized and evaluated for their anticancer and anti-HIV-1 activities. These compounds showed promising results in inhibiting the growth of various cancer cell lines, including lung, breast, and ovarian cancers, and displayed moderate anti-HIV-1 activity (Rida et al., 2005).

Antifungal Properties

Benzoxazole derivatives, including 3-Benzyloxy-5-bromoacetylisoxazole analogs, have been effective in inhibiting the growth of human pathogen fungi, demonstrating their potential in developing new antifungal agents (Napoletano et al., 1991).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors

Mode of Action

It’s worth noting that benzylic compounds are often involved in free radical reactions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical processes, including oxidative and reductive reactions .

Result of Action

Benzylic compounds are known to participate in various chemical reactions, which can lead to changes at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-bromo-1-(3-phenylmethoxy-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c13-7-10(15)11-6-12(14-17-11)16-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFSVXHASPPWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(diphenylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3033450.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid](/img/structure/B3033455.png)

![5-(benzylsulfanyl)-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3033463.png)

![3-chloro-N-[(Z)-2-(4-methylbenzenesulfonyl)-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3033469.png)

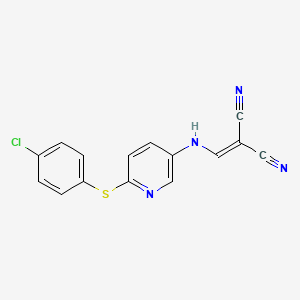

![(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B3033470.png)

![1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033471.png)